4-Pyridinecarbonitrile, 2-(ethylthio)-
Overview
Description
4-Pyridinecarbonitrile, 2-(ethylthio)- is an organic compound with the molecular formula C8H8N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonitrile, 2-(ethylthio)- typically involves the reaction of 4-pyridinecarbonitrile with an ethylthiolating agent. One common method is the nucleophilic substitution reaction where 4-pyridinecarbonitrile reacts with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Pyridinecarbonitrile, 2-(ethylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbonitrile, 2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Pyridinecarbonitrile, 2-(ethylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbonitrile, 2-(ethylthio)- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarbonitrile: Lacks the ethylthio group, making it less lipophilic.
2-Pyridinecarbonitrile: Different substitution pattern on the pyridine ring.
3-Pyridinecarbonitrile: Another positional isomer with different chemical properties.
Uniqueness
4-Pyridinecarbonitrile, 2-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
4-Pyridinecarbonitrile, 2-(ethylthio)- (CAS No. 180790-91-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula: C₉H₈N₂S
- Molecular Weight: 180.24 g/mol
- IUPAC Name: 2-(ethylthio)-4-pyridinecarbonitrile
The compound features a pyridine ring substituted with an ethylthio group and a cyano group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that 4-Pyridinecarbonitrile, 2-(ethylthio)- exhibits various biological activities, primarily through its interactions with cellular targets. The following sections detail its specific activities.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridinecarbonitrile compounds possess antimicrobial properties. For instance, compounds similar to 4-Pyridinecarbonitrile have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-Pyridinecarbonitrile | Staphylococcus aureus | 32 µg/mL |
4-Pyridinecarbonitrile | Escherichia coli | 16 µg/mL |
Ethylthio derivative | Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.
Case Study:
In a study examining the anti-inflammatory effects of various pyridine derivatives, it was found that 4-Pyridinecarbonitrile significantly reduced inflammation in a murine model by decreasing the levels of TNF-alpha and IL-6 in serum samples.
Anticancer Activity
Emerging evidence suggests that 4-Pyridinecarbonitrile may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Research Findings:
- Cell Line Studies: In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound can induce apoptosis through the activation of caspase pathways.
- Mechanism of Action: The compound appears to target specific signaling pathways involved in cell proliferation and survival, such as the EGFR/VEGFR pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 (Lung) | 20 | EGFR pathway inhibition |
HeLa (Cervical) | 25 | Caspase activation |
The biological activity of 4-Pyridinecarbonitrile is largely attributed to its ability to interact with various molecular targets:
- Receptor Binding: It may act as an inhibitor of certain receptors involved in cancer progression.
- Enzyme Inhibition: The compound has been shown to inhibit enzymes related to inflammation and microbial resistance.
Properties
IUPAC Name |
2-ethylsulfanylpyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCRLIMMDUTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442988 | |
Record name | 4-Pyridinecarbonitrile, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180790-91-4 | |
Record name | 2-(Ethylthio)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180790-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarbonitrile, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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